

C-8 Ceramide-1-Phosphate: A Bioactive Sphingolipid in Cellular Signaling

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Compound of Interest

Compound Name: C-8 Ceramide-1-phosphate

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

C-8 Ceramide-1-Phosphate (C8C1P) is a synthetic, cell-permeable analog of the endogenous bioactive sphingolipid, Ceramide-1-Phosphate (C1P). As a key player in the intricate network of sphingolipid signaling, C1P, and by extension C8C1P, has emerged as a critical regulator of a diverse array of cellular processes. Unlike its precursor, ceramide, which is often associated with pro-apoptotic and anti-proliferative signals, C1P typically promotes cell survival, proliferation, and inflammation.[1][2][3] This opposing relationship forms the basis of the "sphingolipid rheostat," where the balance between ceramide and C1P levels can dictate cell fate.[3] This technical guide provides a comprehensive overview of C8C1P, focusing on its physicochemical properties, biological functions, and the experimental protocols to study its activity.

Physicochemical Properties of C-8 Ceramide-1-Phosphate

Short-chain ceramide analogs like C8C1P are more water-soluble than their long-chain counterparts, making them valuable tools for in vitro and cell-based experiments.[1]

Property	Value	Reference
Molecular Formula	C ₂₆ H ₅₂ NO ₆ P	[4][5]
Molecular Weight	505.67 g/mol	[4][5]
Appearance	White to off-white powder/solid	[6]
Solubility	DMSO: 15 mg/mL Ethanol: 20 mg/mL (clear to hazy) 10 mM NaOH: >12 mg/mL at pH > 7.5	[4][5][6]
Storage Temperature	-20°C	[6]

Biological Activity and Signaling Pathways

C8C1P exerts its biological effects by mimicking endogenous C1P, acting as a second messenger in various signaling cascades. It has been shown to be mitogenic for fibroblasts and macrophages.[7] The biological actions of C1P can be broadly categorized into pro-survival, pro-proliferative, and pro-inflammatory responses, often antagonizing the effects of ceramide.

Pro-survival and Anti-apoptotic Effects

C1P promotes cell survival by activating several key signaling pathways, including the Phosphatidylinositol 3-kinase (PI3-K)/Protein Kinase B (Akt) pathway.[8] This leads to the downstream activation of the transcription factor NF-κB and the upregulation of anti-apoptotic proteins like Bcl-XL.[8] C1P has been shown to directly inhibit acid sphingomyelinase (aSMase), an enzyme responsible for generating pro-apoptotic ceramide.[8]

Pro-proliferative Effects

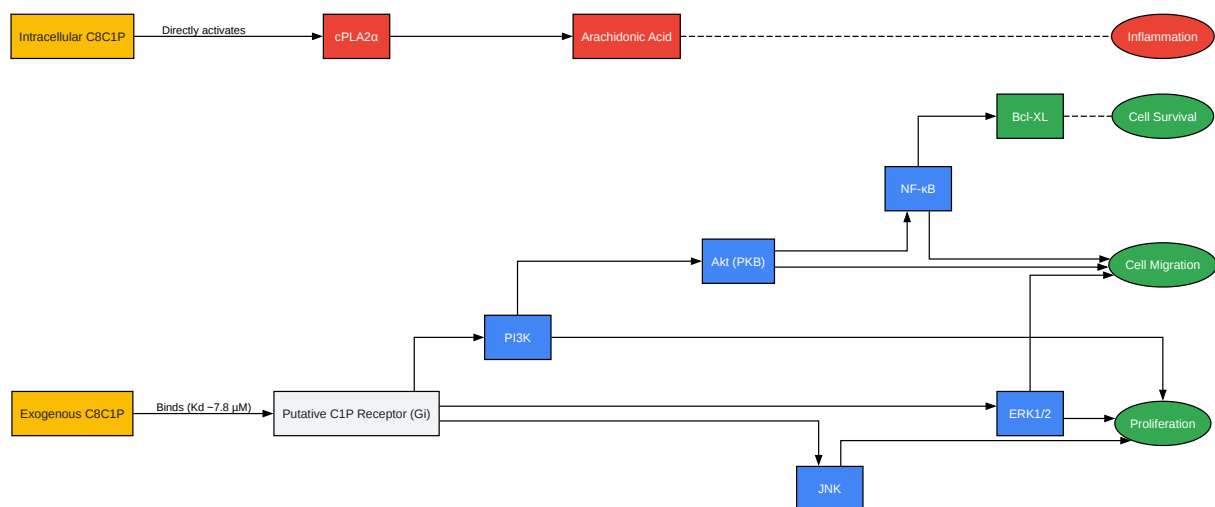
The mitogenic properties of C1P are well-documented. It stimulates DNA synthesis and cell division in various cell types.[9] This is achieved through the activation of multiple signaling cascades, including the PI3-K/Akt pathway and the mitogen-activated protein kinase (MAPK) pathways, specifically ERK1/2 and JNK.

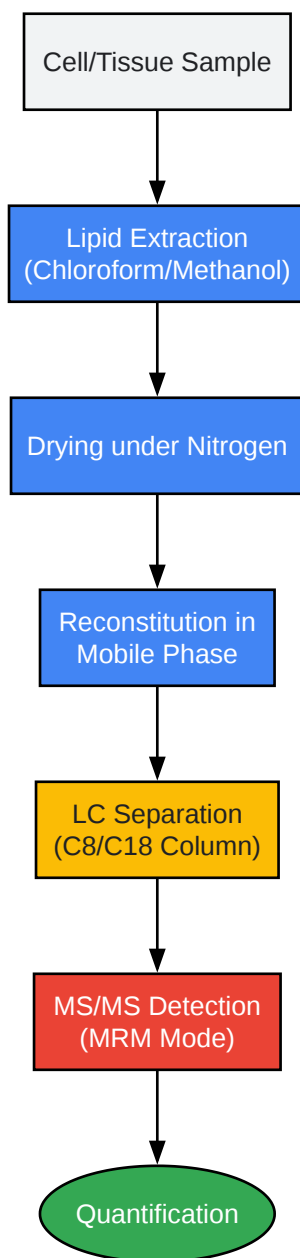
Role in Inflammation and Cell Migration

C1P is a potent mediator of inflammatory responses. It directly binds to and activates cytosolic phospholipase A₂α (cPLA₂α), the rate-limiting enzyme in the production of arachidonic acid, a precursor for pro-inflammatory eicosanoids.[4][10] The interaction between C1P and cPLA₂α is calcium-dependent.[4]

Exogenously added C1P has been found to stimulate macrophage migration, a process crucial in inflammation and immune responses.[11] This effect is mediated by a putative G protein-coupled receptor on the cell surface.[2] The binding of C1P to this receptor has a dissociation constant (K_d) of approximately 7.8 μM.[2]

Key Signaling Pathways





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